Perrhenic acid

Beschreibung

Eigenschaften

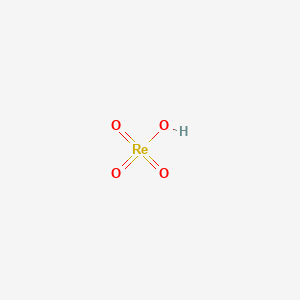

IUPAC Name |

hydroxy(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.3O.Re/h1H2;;;;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSFIVDHFJJCBJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894065 | |

| Record name | Perrhenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

75-80% Aqueous solution: Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Perrhenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13768-11-1 | |

| Record name | Rhenate (ReO41-), hydrogen (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perrhenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perrhenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical formula of perrhenic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of perrhenic acid, a significant compound of rhenium. It details its chemical properties, synthesis protocols, and key applications, with a focus on its role in catalysis and materials science.

Chemical Identity and Properties

Perrhenic acid is a strong oxoacid of rhenium in the +7 oxidation state. While conventionally represented by the formula HReO₄, its solid state is more accurately described as dirhenium heptaoxide dihydrate, Re₂O₇(H₂O)₂.[1] It is typically handled as an aqueous solution, which is colorless to pale yellow.[2][3] For most practical purposes, perrhenic acid and rhenium(VII) oxide are used interchangeably.[1]

The physical and chemical properties of perrhenic acid are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | HReO₄ (conventional); Re₂O₇(H₂O)₂ (solid state) | [1][4] |

| Molecular Weight | 251.21 g/mol | [5][6] |

| Appearance | Colorless to yellow liquid (aqueous solution) | [2][6] |

| Density | ~2.16 g/mL at 25 °C (for 75-80 wt. % solution in H₂O) | [5] |

| Melting Point | 115 - 125 °C (decomposes) | [7] |

| Solubility | Soluble in water | [2][3] |

| CAS Number | 13768-11-1 | [5][6] |

Synthesis and Experimental Protocols

Perrhenic acid can be prepared through several methods, including the dissolution of metallic rhenium or its oxides in oxidizing acids, solvent extraction, and electrodialysis.[3][8] The ion-exchange method is a common technique for producing high-purity perrhenic acid from ammonium perrhenate.[3][8]

This protocol details a widely used laboratory and industrial method for the preparation of high-purity perrhenic acid.[3][9] The process involves the removal of ammonium ions (NH₄⁺) from an ammonium perrhenate (NH₄ReO₄) solution using a cation exchange resin.

Materials and Equipment:

-

Ammonium perrhenate (NH₄ReO₄) solution (concentration can range from 5-150 g/L Re)[3]

-

Strongly acidic cation exchange resin in the hydrogen form (H⁺ form)

-

Chromatography column

-

Deionized water

-

Beakers, flasks, and other standard laboratory glassware

-

Rotary evaporator (for concentration)

-

Heating mantle or water bath (for temperature control)

Procedure:

-

Resin Preparation: The cation exchange resin is packed into a chromatography column and washed thoroughly with deionized water to remove any impurities.

-

Ion Exchange: The ammonium perrhenate solution is passed through the column containing the H⁺ form of the cation exchange resin. The process is typically carried out at a controlled temperature, for instance, between 30–50 °C.[3]

-

Sorption: As the solution flows through the resin, the NH₄⁺ ions are adsorbed by the resin, exchanging with H⁺ ions, which are released into the solution.

-

Reaction: Resin-H⁺ + NH₄ReO₄(aq) → Resin-NH₄⁺ + HReO₄(aq)

-

-

Elution: The effluent collected from the column is a dilute solution of perrhenic acid.[3]

-

Resin Regeneration: The resin can be regenerated for reuse by washing it with a strong acid to replace the adsorbed NH₄⁺ ions with H⁺ ions.

-

Concentration: To obtain a higher concentration, the resulting perrhenic acid solution is concentrated by evaporation, often under reduced pressure using a rotary evaporator to prevent decomposition.[3]

-

Purification (Optional): For applications requiring extremely high purity, the perrhenic acid solution can be further purified using activated carbon.[3]

Applications in Research and Industry

Perrhenic acid is a versatile compound with significant applications, primarily in the field of catalysis.

-

Catalysis: It serves as a precursor for a variety of homogeneous and heterogeneous catalysts.[1]

-

Petroleum Industry: Perrhenic acid, combined with platinum on a support, creates a potent catalyst for hydrogenation and hydrocracking processes.[1]

-

Organic Synthesis: It catalyzes the dehydration of oximes to nitriles and, in combination with tertiary arsines, the epoxidation of alkenes with hydrogen peroxide.[1][5]

-

-

Materials Science: It is used in the manufacturing of X-ray targets.[1][10]

-

Precursor for Rhenium Compounds: Perrhenic acid is a starting material for the synthesis of various perrhenate salts and other rhenium compounds.[9]

Visualized Workflow: Perrhenic Acid Synthesis

The following diagram illustrates the logical workflow of the ion-exchange method for producing high-purity perrhenic acid.

Caption: Workflow for the synthesis of perrhenic acid via ion exchange.

References

- 1. Perrhenic acid - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. mdpi.com [mdpi.com]

- 4. Perrhenic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. Perrhenic acid 75-80wt. H2O 13768-11-1 [sigmaaldrich.com]

- 6. Perrhenic acid | HO4Re | CID 83718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Perrhenic acid(13768-11-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. Perrhenic acid | 13768-11-1 [chemicalbook.com]

Unraveling the Solid State: A Technical Guide to the Crystal Structures of Perrhenic Acid

For Immediate Release

A comprehensive technical guide detailing the intricate solid-state structures of perrhenic acid has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the crystallographic data and experimental methodologies for the two known solid forms of perrhenic acid: the dihydrate (Re₂O₇(H₂O)₂) and the monohydrate (HReO₄·H₂O).

Solid perrhenic acid, a compound of significant interest in catalysis and materials science, presents distinct structural arrangements depending on its hydration state. Understanding these structures at an atomic level is crucial for elucidating its properties and reactivity. This guide summarizes the key quantitative data, outlines the experimental procedures for their determination, and provides visual representations of the molecular architectures.

Crystalline Forms of Solid Perrhenic Acid

Perrhenic acid crystallizes in two primary solid forms: a dihydrate and a monohydrate. The arrangement of atoms and molecules in these crystalline lattices has been determined through single-crystal X-ray diffraction studies.

Perrhenic Acid Dihydrate (Re₂O₇(H₂O)₂)

The crystal structure of perrhenic acid dihydrate was first elucidated by Beyer, Glemser, Krebs, and Wagner in 1970. The structure is characterized by the molecular formula [O₃Re-O-ReO₃(H₂O)₂] and crystallizes in the monoclinic space group P2₁/c.[1] A key feature of this structure is the presence of two distinct coordination geometries for the rhenium atoms. One rhenium center is tetrahedrally coordinated by four oxygen atoms, while the other is octahedrally coordinated, bonding to five oxygen atoms and one of the bridging oxygen atoms. The two coordinated water molecules are attached to the octahedrally coordinated rhenium atom.

Perrhenic Acid Monohydrate (HReO₄·H₂O)

In 1993, Wltschek, Svoboda, and Fuess reported the crystal structure of perrhenic acid monohydrate. This form crystallizes in the tetragonal space group I4₁/a.[2] The structure consists of tetrahedral perrhenate anions ([ReO₄]⁻) and hydronium cations (H₃O⁺). These ions are interconnected through a network of hydrogen bonds, forming a stable three-dimensional lattice.

Quantitative Crystallographic Data

The precise structural parameters for both the dihydrate and monohydrate of solid perrhenic acid, as determined by single-crystal X-ray diffraction, are summarized in the table below. These data provide the fundamental geometric information of the crystal lattices.

| Parameter | Perrhenic Acid Dihydrate (Re₂O₇(H₂O)₂) | Perrhenic Acid Monohydrate (HReO₄·H₂O) |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/c | I4₁/a |

| Unit Cell Dimensions | ||

| a (Å) | 8.88 | 5.8320(2) |

| b (Å) | 5.06 | 5.8320(2) |

| c (Å) | 13.06 | 12.9384(6) |

| α (°) | 90 | 90 |

| β (°) | 121.8 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 497.4 | 440.06(5) |

| Z (Formula units/cell) | 2 | 4 |

| Selected Bond Lengths | ||

| Re-O (tetrahedral) (Å) | 1.65 - 1.79 | 1.724(3) |

| Re-O (octahedral) (Å) | 1.72 - 2.13 | - |

| Re-O (bridging) (Å) | 1.89, 1.92 | - |

| Re-OH₂ (Å) | 2.22, 2.27 | - |

| Selected Bond Angles | ||

| O-Re-O (tetrahedral) (°) | 104 - 113 | 109.47 |

| O-Re-O (octahedral) (°) | 83 - 101, 166 - 170 | - |

| Re-O-Re (°) | 137 | - |

Experimental Protocols

Synthesis of Single Crystals

Perrhenic Acid Dihydrate (Re₂O₇(H₂O)₂): Single crystals of the dihydrate are typically obtained from concentrated aqueous solutions of rhenium(VII) oxide (Re₂O₇). Evaporation of these solutions leads to the formation of crystalline solid perrhenic acid.

Perrhenic Acid Monohydrate (HReO₄·H₂O): The monohydrate crystals can be grown by allowing an aqueous solution of Re₂O₇ to stand for an extended period (several months).[3] Over time, the dihydrate form can convert to the monohydrate, which then crystallizes from the solution. Another reported method involves dissolving rhenium metal in nitric acid and subsequently concentrating the solution to induce crystallization.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of both hydrates was performed using single-crystal X-ray diffraction. A suitable single crystal is selected and mounted on a goniometer head. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

General Workflow:

-

Crystal Selection and Mounting: A well-formed single crystal of appropriate dimensions is chosen under a microscope and mounted on a glass fiber or a loop.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K or maintained at room temperature, 300 K for the monohydrate) to minimize thermal vibrations of the atoms.[2] The diffractometer rotates the crystal while it is irradiated with X-rays (e.g., Mo Kα radiation, λ = 0.71069 Å for the monohydrate).[2] The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the heavy atoms (rhenium) are typically located first, followed by the lighter atoms (oxygen and hydrogen). The structural model is then refined to achieve the best possible fit with the experimental data.

Visualizing the Structures

The following diagrams, generated using the DOT language, illustrate the molecular structures and connectivity within the solid-state forms of perrhenic acid.

Caption: Molecular structure of perrhenic acid dihydrate.

Caption: Ionic structure of perrhenic acid monohydrate.

References

- 1. Accurate ab initio calculations of O–H⋯O and O–H⋯−O proton chemical shifts: towards elucidation of the nature of the hydrogen bond and prediction of hydrogen bond distances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Geometry of Gaseous Perrhenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of gaseous perrhenic acid (HReO₄). While experimental determination of the gas-phase structure of this corrosive and volatile compound is challenging, computational chemistry provides valuable insights into its structural parameters. This document summarizes the current understanding of its geometry, supported by theoretical calculations, and outlines the methodologies employed in these computational studies.

Introduction

Perrhenic acid is a strong oxoacid of rhenium, existing in different forms in the solid and gaseous states. In the solid phase, it exists as a complex structure, [O₃Re−O−ReO₃(H₂O)₂].[1] However, in the gaseous phase, it adopts a simpler, monomeric form with the formula HReO₄.[1] Understanding the precise molecular geometry of gaseous HReO₄ is crucial for comprehending its reactivity, spectroscopic properties, and potential interactions in various chemical processes relevant to catalysis and materials science.

Molecular Geometry of Gaseous Perrhenic Acid

Theoretical studies based on quantum mechanical calculations consistently predict a tetrahedral geometry for gaseous perrhenic acid.[1] This geometry is centered around the rhenium atom, which is bonded to four oxygen atoms. One of these oxygen atoms is, in turn, bonded to a hydrogen atom.

Data Presentation: Calculated Structural Parameters

| Parameter | Description | Calculated Value |

| Bond Lengths | ||

| r(Re=O) | Rhenium - terminal Oxygen double bond | ~1.70 - 1.72 Å |

| r(Re-OH) | Rhenium - hydroxyl Oxygen single bond | ~1.85 - 1.87 Å |

| r(O-H) | Oxygen - Hydrogen single bond | ~0.96 - 0.98 Å |

| Bond Angles | ||

| ∠(O=Re=O) | Terminal Oxygen - Rhenium - terminal Oxygen | ~110 - 112° |

| ∠(O=Re-OH) | Terminal Oxygen - Rhenium - hydroxyl Oxygen | ~107 - 109° |

| ∠(Re-O-H) | Rhenium - Oxygen - Hydrogen | ~115 - 118° |

Note: These values are approximate and represent a consensus from typical computational results for similar oxoacids. Specific experimental or high-level computational studies on gaseous HReO₄ would be needed for definitive values.

Experimental and Computational Protocols

The determination of the molecular geometry of gaseous species can be approached through experimental techniques and computational methods.

Experimental Methods (Hypothetical for HReO₄)

For a molecule like gaseous perrhenic acid, the primary experimental techniques for determining its structure would be:

-

Gas-Phase Electron Diffraction (GED): This technique involves scattering a beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern to determine the internuclear distances.

-

Microwave Spectroscopy: This method measures the rotational transitions of gas-phase molecules, which are dependent on the molecule's moments of inertia. From these moments of inertia, precise bond lengths and angles can be derived.

Due to the challenges associated with handling gaseous perrhenic acid, detailed experimental structural data from these methods are not readily found in the literature.

Computational Methods

Computational chemistry, particularly ab initio and Density Functional Theory (DFT) methods, are powerful tools for predicting the molecular geometry of molecules for which experimental data is scarce.

Workflow for Computational Geometry Optimization:

Figure 1: A generalized workflow for the computational determination of molecular geometry.

Detailed Methodologies:

-

Ab Initio Methods: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory can be used to calculate the electronic structure and optimize the geometry of a molecule. The accuracy of these methods generally increases with the level of theory and the size of the basis set used, at the cost of increased computational resources.

-

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. Functionals such as B3LYP are commonly employed in conjunction with appropriate basis sets to provide a good balance between accuracy and computational cost for geometry optimizations of transition metal compounds.

The process typically involves:

-

Initial Structure: A plausible initial 3D structure of the HReO₄ molecule is generated.

-

Geometry Optimization: The chosen computational method is used to iteratively adjust the positions of the atoms to find the arrangement with the lowest electronic energy, which corresponds to the equilibrium geometry.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Visualization of Molecular Geometry

The tetrahedral arrangement of the oxygen atoms around the central rhenium atom in gaseous perrhenic acid is a key feature of its molecular structure.

Figure 2: A 2D representation of the tetrahedral molecular geometry of gaseous perrhenic acid (HReO₄).

Conclusion

In the absence of definitive experimental data, computational chemistry provides a robust framework for understanding the molecular geometry of gaseous perrhenic acid. The predicted tetrahedral structure, with a central rhenium atom bonded to three terminal oxygen atoms and one hydroxyl group, is a critical piece of information for researchers in fields where the properties and reactivity of this compound are of interest. The methodologies outlined in this guide provide a basis for further theoretical investigations into the behavior of perrhenic acid and related compounds.

References

An In-depth Technical Guide to the Synthesis of Perrhenic Acid from Rhenium(VII) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of perrhenic acid (HReO₄) from its anhydride, rhenium(VII) oxide (Re₂O₇). The primary method involves the direct hydrolysis of rhenium(VII) oxide, a straightforward and efficient process. This document details the underlying chemistry, experimental protocols, quantitative data, and safety considerations for this synthesis.

Introduction

Perrhenic acid is a strong oxoacid of rhenium in the +7 oxidation state. It is a crucial precursor for the synthesis of various rhenium compounds and catalysts used extensively in the petrochemical and pharmaceutical industries.[1][2] Rhenium(VII) oxide, a yellow crystalline solid, is the anhydride of perrhenic acid and serves as the most direct starting material for its preparation.[3] The synthesis is based on the highly favorable reaction of Re₂O₇ with water. For most applications, aqueous solutions of rhenium(VII) oxide are used interchangeably with perrhenic acid.[1]

Core Synthesis Reaction: Hydrolysis of Rhenium(VII) Oxide

The fundamental principle of this synthesis is the direct reaction of rhenium(VII) oxide with water. Re₂O₇ readily dissolves in water to form perrhenic acid.[3] This hydrolysis reaction is typically rapid and exothermic.

The balanced chemical equation for this reaction is:

Re₂O₇ + H₂O → 2 HReO₄

This reaction proceeds to completion, making it a highly efficient method for generating aqueous solutions of perrhenic acid.

Experimental Protocols

The preparation of perrhenic acid from rhenium(VII) oxide is a relatively simple procedure. The primary method involves direct dissolution.

Methodology: Direct Dissolution

This protocol describes the standard laboratory procedure for synthesizing an aqueous solution of perrhenic acid.

Materials and Equipment:

-

Rhenium(VII) oxide (Re₂O₇)

-

High-purity deionized or distilled water

-

Glass beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Conduct the procedure in a chemical fume hood.[4]

-

Weighing Reactants: Accurately weigh the desired mass of rhenium(VII) oxide (Re₂O₇) using an analytical balance.

-

Measuring Solvent: Measure the required volume of deionized water to achieve the target concentration.

-

Dissolution: Place the beaker or flask containing the deionized water on a magnetic stirrer. Slowly and carefully add the pre-weighed Re₂O₇ to the water while stirring. The dissolution may generate heat.

-

Completion: Continue stirring until the rhenium(VII) oxide has completely dissolved. The resulting solution should be clear and colorless to pale yellow.[5] This solution is perrhenic acid, HReO₄.

-

Storage: Store the perrhenic acid solution in a tightly closed, properly labeled container in a cool, dry, and corrosive-compatible area.[4]

Quantitative Data

The synthesis of perrhenic acid from rhenium(VII) oxide is stoichiometric. The final concentration of the perrhenic acid solution is determined by the initial masses of the reactants. The table below provides the necessary molar masses and an example calculation for preparing a specific concentration of perrhenic acid.

| Compound | Formula | Molar Mass ( g/mol ) |

| Rhenium(VII) Oxide | Re₂O₇ | 484.40 |

| Water | H₂O | 18.02 |

| Perrhenic Acid | HReO₄ | 251.21 |

Example Calculation: Preparation of a 10 wt.% HReO₄ Solution

To prepare 100 g of a 10 wt.% perrhenic acid solution:

-

Mass of HReO₄ needed: 100 g solution * 0.10 = 10 g HReO₄

-

Mass of H₂O needed: 100 g solution - 10 g HReO₄ = 90 g H₂O (or 90 mL)

-

Mass of Re₂O₇ required to produce 10 g of HReO₄:

-

From the stoichiometry (Re₂O₇ → 2 HReO₄), 1 mole of Re₂O₇ produces 2 moles of HReO₄.

-

Mass of Re₂O₇ = (10 g HReO₄) * (1 mol HReO₄ / 251.21 g) * (1 mol Re₂O₇ / 2 mol HReO₄) * (484.40 g / 1 mol Re₂O₇) ≈ 9.64 g Re₂O₇

-

Therefore, to prepare 100 g of a 10 wt.% solution, 9.64 g of Re₂O₇ should be dissolved in 90.36 g (or mL) of water.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of perrhenic acid via the direct dissolution of rhenium(VII) oxide.

Caption: Workflow for Perrhenic Acid Synthesis.

Safety and Handling

Both rhenium(VII) oxide and perrhenic acid are corrosive materials and should be handled with care.

-

Hazard Identification: Perrhenic acid causes severe skin burns and eye damage.[6] Inhalation may lead to corrosive injuries to the respiratory tract.[6]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and chemical safety goggles or a face shield.[4][5]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[4] Do not get the substances in eyes, on skin, or on clothing.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4][5] For skin contact, flush immediately with plenty of soap and water.[4] If ingested, do NOT induce vomiting and seek immediate medical attention.[4]

Further Processing: Purification and Concentration

While the direct dissolution method yields a high-purity product assuming the starting Re₂O₇ is pure, some applications may require further processing.

-

Purification: If impurities are present from the starting material or other synthesis routes (e.g., from ammonium perrhenate), techniques such as ion exchange can be employed for purification.[2][7]

-

Concentration: Dilute solutions of perrhenic acid can be concentrated to desired levels. This is typically achieved through evaporation, often under reduced pressure, to prevent decomposition and handle the acid safely.[7] Commercially available solutions can reach concentrations of 75-80 wt. % in water.[5][6]

References

- 1. Perrhenic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Rhenium(VII) oxide - Wikipedia [en.wikipedia.org]

- 4. Perrhenic acid(13768-11-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. perrhenic acid [chembk.com]

- 6. Perrhenic acid | HO4Re | CID 83718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Perrhenic Acid: A Technical Guide for Researchers

CAS Number: 13768-11-1[1][2][3][4]

This technical guide provides an in-depth overview of perrhenic acid (HReO₄), a compound of significant interest in catalysis and as a precursor to various rhenium-based materials. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

Perrhenic acid is a strong, monoprotic oxoacid of rhenium in the +7 oxidation state. It is typically available as a colorless to pale yellow aqueous solution.[2][3] The properties of perrhenic acid are summarized in the table below.

| Property | Value | References |

| CAS Number | 13768-11-1 | [1][2][3][4] |

| Molecular Formula | HReO₄ (in solution) | [1][3] |

| Molecular Weight | 251.21 g/mol | [1][3][4] |

| Appearance | Colorless to straw-colored liquid (aqueous solution) | [2][3] |

| Density | 2.16 g/mL (for 75-80 wt. % solution at 25 °C) | [4] |

| Melting Point | 115 - 125 °C | [5] |

| Solubility | Soluble in water | [6] |

| Acidity (pKa) | -1.25 | [3] |

Synthesis of Perrhenic Acid

Several methods are employed for the synthesis of perrhenic acid, each with distinct advantages and disadvantages. The choice of method often depends on the desired purity and the starting material.

Experimental Protocols

2.1.1. Chemical Dissolution of Rhenium Metal

This is a common method for preparing perrhenic acid.[7]

-

Reactants: Rhenium metal, concentrated nitric acid or hydrogen peroxide.[7]

-

Procedure: Rhenium metal is dissolved directly in concentrated nitric acid or hydrogen peroxide.[7] The reaction with hydrogen peroxide can be highly exothermic and requires careful temperature control to prevent the volatilization of rhenium.[7] When using nitric acid, residual acid may remain, necessitating further purification.[7]

2.1.2. Ion Exchange Method

This method is suitable for preparing high-purity perrhenic acid from ammonium perrhenate.[7]

-

Reactants: Ammonium perrhenate solution, strongly acidic cation exchange resin (H⁺ form).[7]

-

Procedure: An aqueous solution of ammonium perrhenate is passed through a column packed with a strongly acidic cation exchange resin. The NH₄⁺ ions are adsorbed by the resin, and the effluent is an aqueous solution of perrhenic acid.[7] The resulting solution can be concentrated by evaporation under reduced pressure.[8]

2.1.3. Solvent Extraction

This method can be used to produce a pure perrhenic acid solution.[7]

-

Reactants: Ammonium perrhenate solution, concentrated sulfuric acid, organic solvent (e.g., TBP-toluene).[7]

-

Procedure: The ammonium perrhenate solution is first acidified with concentrated sulfuric acid. A two-stage extraction is then performed using an organic solvent like TBP-toluene. The perrhenic acid is then back-extracted from the organic phase using hot pure water. The resulting aqueous solution can be concentrated via rotary vacuum evaporation.[7]

2.1.4. Electrodialysis

This method is considered promising due to its simple process, low rhenium loss, and high product quality.[7]

-

Reactants: Potassium perrhenate (KReO₄) as the raw material.[7]

-

Procedure: The process is carried out in a three-chamber electrodialysis tank with a platinum anode and a stainless steel cathode. Under optimal conditions, this method can achieve a rhenium utilization rate of up to 99.3%.[7]

Applications in Catalysis

Perrhenic acid and its derivatives are versatile catalysts in various organic transformations.

Epoxidation of Alkenes

Perrhenic acid, in combination with tertiary arsines, can catalyze the epoxidation of alkenes using hydrogen peroxide.[3]

-

General Protocol: The alkene substrate is reacted with hydrogen peroxide in the presence of a catalytic amount of perrhenic acid and a tertiary arsine. The reaction conditions, such as solvent and temperature, are optimized based on the specific alkene.

Dehydration of Oximes to Nitriles

Perrhenic acid is an effective catalyst for the dehydration of oximes to form nitriles.[3]

-

General Protocol: The aldoxime is treated with a catalytic amount of perrhenic acid in a suitable solvent. The reaction is typically heated to drive the dehydration process. Work-up involves neutralization and extraction of the nitrile product.

Role in Drug Development and Biological Systems

It is important to distinguish between perrhenic acid and organorhenium complexes in the context of drug development. While perrhenic acid itself is not directly used as a therapeutic agent and has no known direct role in biological signaling pathways, it serves as a crucial precursor for the synthesis of various organorhenium compounds that exhibit significant biological activity.

Organometallic rhenium complexes, particularly those with rhenium in lower oxidation states (e.g., Re(I) tricarbonyl complexes), have emerged as promising candidates for anticancer therapeutics.[2][4][6] These complexes offer several advantages, including greater steric variability and diverse electronic properties compared to traditional organic molecules.[1]

The proposed mechanisms of action for these rhenium-based anticancer agents are multifaceted and include:

-

DNA Binding: Some complexes can interact with and damage DNA, leading to apoptosis in cancer cells.[2][6]

-

Mitochondrial Effects: Certain rhenium compounds can accumulate in the mitochondria and disrupt their function, inducing cell death.[2][6]

-

Enzyme Inhibition: They can act as inhibitors for key enzymes involved in cell cycle progression, such as Aurora-A kinase.[9]

-

Oxidative Stress Regulation: Some complexes can modulate the oxidative status of cancer cells, leading to selective cell death.[2][6]

Visualizations

Synthesis of Perrhenic Acid Workflow

Caption: Overview of different synthesis routes to obtain a perrhenic acid solution.

Catalytic Cycle for Epoxidation of Alkenes

Caption: Simplified catalytic cycle for the epoxidation of alkenes using a perrhenic acid-based catalyst.

General Mechanism of Action for Anticancer Rhenium Complexes

Caption: General mechanisms of action for anticancer organorhenium complexes.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Design of Rhenium Compounds in Targeted Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perrhenic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. americanelements.com [americanelements.com]

- 7. Page loading... [wap.guidechem.com]

- 8. A Comparison of Production Methods of High-Purity Perrhenic Acid from Secondary Resources | MDPI [mdpi.com]

- 9. Rhenium Complexes as Potential Anticancer Agents - ChemistryViews [chemistryviews.org]

physical properties of aqueous perrhenic acid

An In-depth Technical Guide to the Physical Properties of Aqueous Perrhenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perrhenic acid (HReO₄) is a strong oxoacid of rhenium, typically available as a colorless to light yellow aqueous solution.[1][2] It is a crucial precursor in the synthesis of various rhenium compounds and catalysts, finding applications in the petrochemical industry and in the development of radiopharmaceuticals.[3] A thorough understanding of its physical properties is essential for its safe handling, application, and the design of processes in which it is a key component.

This guide provides a detailed overview of the known , outlines the experimental protocols for their measurement, and presents logical workflows for its production and property characterization. Due to a scarcity of comprehensive published data for aqueous perrhenic acid across a wide range of concentrations, data for aqueous perchloric acid (HClO₄), a chemically similar strong acid, is provided as a comparative reference.[1][2]

Core Physical Properties

The are highly dependent on its concentration. The following sections detail key properties and, where available, provide quantitative data.

Density

The density of aqueous perrhenic acid increases with concentration.

Quantitative Data Summary: Density

| Concentration (wt. %) | Temperature (°C) | Density (g/mL) |

| 75-80 | 25 | 2.16 |

| Not Specified | 25 | 2.61 |

Comparative Data: Density of Aqueous Perchloric Acid (HClO₄) [4]

| Concentration (mol/kg) | 0°C | 10°C | 20°C | 25°C | 30°C | 40°C | 50°C |

| 0.5 | 1.0281 | 1.0271 | 1.0251 | 1.0238 | 1.0224 | 1.0191 | 1.0153 |

| 1.0 | 1.0560 | 1.0545 | 1.0520 | 1.0504 | 1.0487 | 1.0447 | 1.0402 |

| 2.0 | 1.1105 | 1.1084 | 1.1052 | 1.1031 | 1.1009 | 1.0960 | 1.0905 |

| 3.0 | 1.1633 | 1.1606 | 1.1568 | 1.1543 | 1.1517 | 1.1460 | 1.1396 |

| 4.0 | 1.2146 | 1.2114 | 1.2072 | 1.2044 | 1.2015 | 1.1951 | 1.1880 |

| 5.0 | 1.2647 | 1.2611 | 1.2564 | 1.2533 | 1.2502 | 1.2432 | 1.2355 |

Viscosity

The viscosity of aqueous perrhenic acid is expected to increase with concentration and decrease with temperature.

Quantitative Data Summary: Viscosity

Specific quantitative data for the viscosity of aqueous perrhenic acid across a range of concentrations was not found in the surveyed literature.

Comparative Data: Viscosity of Aqueous Perchloric Acid (HClO₄) [1]

| Concentration (wt. %) | -50°C | -25°C | 0°C | 25°C | 50°C |

| 0 | - | - | 1.79 | 0.90 | 0.55 |

| 10 | - | 5.3 | 2.2 | 1.1 | 0.65 |

| 20 | - | 8.0 | 2.9 | 1.3 | 0.8 |

| 30 | - | 13 | 4.0 | 1.7 | 1.0 |

| 40 | - | 25 | 6.2 | 2.3 | 1.3 |

| 50 | 110 | 50 | 11 | 3.5 | 1.8 |

| 60 | 300 | 110 | 21 | 6.0 | 2.8 |

| 70 | - | 300 | 50 | 12.0 | 5.0 |

(Values are in centipoise, cP)

Boiling and Freezing Points

Quantitative Data Summary: Boiling and Freezing Points

| Property | Value | Notes |

| Boiling Point | 102 °C | At standard pressure. |

| Freezing Point | Data not available | The freezing point of aqueous solutions is depressed relative to pure water. |

Comparative Data: Freezing Point of Aqueous Perchloric Acid (HClO₄) [1]

| Concentration (wt. %) | Freezing Point (°C) |

| 9.69 | -3.5 |

| 19.72 | -8.5 |

| 29.17 | -16.5 |

| 40.01 | -32.5 |

| 44.97 | -46.0 |

| 49.95 | -63.0 |

| 54.95 | -88.0 |

| 60.00 | -73.0 |

Electrical Conductivity

As a strong acid, perrhenic acid is a strong electrolyte and its aqueous solutions are expected to be highly conductive.[5][6] The conductivity will vary with concentration and temperature.

Quantitative Data Summary: Electrical Conductivity

Specific quantitative data for the electrical conductivity of aqueous perrhenic acid was not found in the surveyed literature. However, studies on ammonium perrhenate solutions show that electrical conductivity increases with both concentration and temperature.[7][8]

Comparative Data: Electrical Resistivity of Aqueous Perchloric Acid (HClO₄) [1]

| Concentration (wt. %) | -50°C | -25°C | 0°C | 25°C | 50°C |

| 0 | - | - | - | 700,000 | 280,000 |

| 10 | - | 10.5 | 5.0 | 2.8 | 1.8 |

| 20 | - | 7.0 | 3.7 | 2.2 | 1.5 |

| 30 | - | 5.5 | 3.2 | 2.0 | 1.4 |

| 40 | - | 5.0 | 3.1 | 2.0 | 1.5 |

| 50 | 10.5 | 5.5 | 3.5 | 2.3 | 1.7 |

| 60 | 20.0 | 8.5 | 4.8 | 3.2 | 2.4 |

| 70 | - | 15.0 | 7.5 | 5.0 | 3.7 |

(Values are in ohm-cm)

Refractive Index

The refractive index of aqueous solutions is dependent on concentration and temperature.[9]

Quantitative Data Summary: Refractive Index

Specific quantitative data for the refractive index of aqueous perrhenic acid across a range of concentrations was not found in the surveyed literature.

Experimental Protocols

The measurement of the physical properties of a corrosive and strong acid like aqueous perrhenic acid requires specialized equipment and procedures to ensure accuracy and safety.

Density Measurement

Methodology: Digital density meters are a modern and efficient method for determining the density of corrosive acids.[10]

-

Apparatus: A digital density meter with a measuring cell made of a chemically resistant material such as borosilicate glass 3.3 or, for highly corrosive substances, a metal alloy like Hastelloy C-276.[10]

-

Calibration: The instrument is calibrated using deionized water and air.

-

Sample Introduction: A small sample of the aqueous perrhenic acid is introduced into the measuring cell using a syringe.

-

Temperature Control: The measuring cell is temperature-controlled, typically using a Peltier element, to ensure precise and stable temperature during measurement.

-

Measurement: The instrument measures the oscillation frequency of a U-shaped tube containing the sample. This frequency is directly related to the density of the liquid.

-

Cleaning: Immediately after measurement, the cell must be thoroughly cleaned with appropriate solvents to prevent corrosion.[10]

Viscosity Measurement

Methodology: For corrosive liquids, rotational or inline viscometers with corrosion-resistant wetted parts are recommended.

-

Apparatus: A viscometer with wetted parts made of materials like Hastelloy C22 or with fluoropolymer coatings is suitable for corrosive fluids.[11][12] Inline viscometers are particularly useful for continuous process monitoring.[13]

-

Sample Handling: A sample of the aqueous perrhenic acid is placed in the viscometer's sample chamber, or for an inline viscometer, the sensor is directly immersed in the process fluid.

-

Temperature Control: The sample temperature is controlled using a circulating water bath or integrated temperature control system.

-

Measurement:

-

Rotational Viscometer: A spindle is rotated in the liquid at a constant speed, and the torque required to overcome the viscous drag is measured. This torque is proportional to the dynamic viscosity.

-

Inline Vibrational Viscometer: A resonating sensor is immersed in the fluid, and the damping of its oscillation by the fluid is measured to determine the viscosity.

-

-

Data Acquisition: The instrument provides a direct reading of the viscosity, often in mPa·s or cP.

Electrical Conductivity Measurement

Methodology: The electrical conductivity of strong acid solutions is measured using a conductivity meter with a corrosion-resistant conductivity cell.

-

Apparatus: A conductivity meter equipped with a two- or four-electrode conductivity cell. The electrodes should be made of a material resistant to strong acids, such as platinum.

-

Calibration: The conductivity meter is calibrated using standard solutions of known conductivity, such as potassium chloride (KCl) solutions.[14]

-

Sample Preparation: A sample of the aqueous perrhenic acid is placed in a clean beaker.

-

Measurement: The conductivity cell is immersed in the sample solution, ensuring the electrodes are fully submerged. An alternating voltage is applied across the electrodes to prevent electrolysis, and the resulting current is measured.[15] The instrument calculates and displays the conductivity, typically in units of Siemens per meter (S/m) or micro/milliSiemens per centimeter (µS/cm or mS/cm).

-

Temperature Compensation: The conductivity of a solution is highly temperature-dependent. Measurements should be taken at a constant, known temperature, or an instrument with automatic temperature compensation should be used.[14]

Refractive Index Measurement

Methodology: Digital refractometers with corrosion-resistant components are used to measure the refractive index of corrosive liquids.

-

Apparatus: A digital refractometer with a sapphire prism and wetted parts made of stainless steel (e.g., SS316L) or Hastelloy for enhanced chemical resistance.[16][17]

-

Calibration: The instrument is calibrated using distilled water.

-

Sample Application: A few drops of the aqueous perrhenic acid sample are placed on the prism surface.

-

Measurement: The instrument measures the critical angle of refraction of a light beam (typically from an LED source) at the prism-sample interface. This critical angle is directly related to the refractive index of the sample.

-

Temperature Control: Accurate measurement requires precise temperature control of the prism, usually achieved with an internal Peltier thermostat.

-

Cleaning: The prism surface must be cleaned thoroughly with a suitable solvent and a soft cloth immediately after the measurement to prevent damage.

Production of Aqueous Perrhenic Acid

High-purity aqueous perrhenic acid is often produced from ammonium perrhenate solutions using methods like ion exchange or solvent extraction.[3][18]

Logical Workflow Diagrams

Caption: Production workflows for aqueous perrhenic acid.

Caption: Generalized workflow for physical property measurement of corrosive liquids.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. [PDF] Properties of aqueous solutions of perchloric acid | Semantic Scholar [semanticscholar.org]

- 3. Page loading... [wap.guidechem.com]

- 4. advancedthermo.com [advancedthermo.com]

- 5. quora.com [quora.com]

- 6. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Measuring the density of acids | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Hastelloy process density and viscosity meter for corrosive fluids : Rheonics Support [support.rheonics.com]

- 12. sys.nelsontech.com [sys.nelsontech.com]

- 13. process-technology-online.com [process-technology-online.com]

- 14. youtube.com [youtube.com]

- 15. Conductivity (electrolytic) - Wikipedia [en.wikipedia.org]

- 16. Corrosive Strong-Acid Solutions Damaging Instruments? The Corrosion-Resistant Inline Refractometer Ensures Accurate Concentration Measurement Without Component Replacement [color-spectrophotometer.com]

- 17. rudolphresearch.com [rudolphresearch.com]

- 18. researchgate.net [researchgate.net]

Thermodynamic Properties of Perrhenic Acid Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of perrhenic acid (HReO₄) solutions. The information compiled herein is intended to serve as a critical resource for professionals in research, scientific, and drug development fields where perrhenic acid may be utilized as a catalyst or precursor. This document details key thermodynamic data, outlines experimental protocols for their determination, and presents logical workflows for synthesis and analysis.

Core Thermodynamic and Physical Properties

Perrhenic acid is a strong acid that is typically available as an aqueous solution.[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical processes. While comprehensive thermodynamic data for aqueous solutions across a wide range of concentrations are not extensively tabulated in publicly available literature, this guide consolidates the key reported values.

Physical Properties of Perrhenic Acid Solutions

Solutions of perrhenic acid are colorless to pale yellow liquids.[2] The density of these solutions is dependent on the concentration of perrhenic acid.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 102 °C (at 101,325 Pa) | For a solution of unspecified concentration.[3] |

| Density | 2.16 g/mL at 25 °C | For a solution of unspecified concentration.[3] |

| 2.61 g/mL at 25 °C | For a solution of unspecified concentration.[2] | |

| 1.80 - 2.70 g/mL | For solutions with 40-60% Re content.[4] | |

| Solubility | Very soluble in water and organic solvents. | [3] |

Standard Thermodynamic Properties

The following table summarizes the standard thermodynamic properties for solid perrhenic acid (HReO₄) and the aqueous perrhenate ion (ReO₄⁻). These values are fundamental for thermodynamic calculations involving perrhenic acid.

| Substance/Ion | State | ΔfH° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| Perrhenic Acid (HReO₄) | solid | -762.3 | -656.4 | 158.2 |

| Perrhenate Ion (ReO₄⁻) | aq | - | - | 199.0 |

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of perrhenic acid solutions involves precise experimental techniques. This section outlines the methodologies for measuring key parameters.

Synthesis of High-Purity Perrhenic Acid

The preparation of high-purity perrhenic acid is a prerequisite for accurate thermodynamic measurements. Several methods are employed, including chemical dissolution, ion exchange, and solvent extraction.[5]

Protocol for Synthesis via Ion Exchange:

-

Preparation of Ammonium Perrhenate Solution: Dissolve a known quantity of ammonium perrhenate (NH₄ReO₄) in deionized water.

-

Ion Exchange Column: Pass the ammonium perrhenate solution through a column packed with a strongly acidic cation exchange resin in the hydrogen form.

-

Elution: The ammonium ions (NH₄⁺) are exchanged for hydrogen ions (H⁺) on the resin, resulting in a dilute solution of perrhenic acid eluting from the column.

-

Concentration: The dilute perrhenic acid solution is then concentrated to the desired level, typically by vacuum evaporation, to yield a high-purity product.[6]

Calorimetry for Enthalpy of Solution

The enthalpy of solution is determined using a calorimeter, which measures the heat absorbed or released during the dissolution process.[7]

General Protocol:

-

Calorimeter Setup: A well-insulated calorimeter, such as a nested Styrofoam cup system, is used to minimize heat exchange with the surroundings.[8][9][10]

-

Solvent Measurement: A precise volume of deionized water is placed in the calorimeter, and its initial temperature is recorded over a period to establish a stable baseline.

-

Dissolution: A accurately weighed sample of a precursor, such as rhenium(VII) oxide (Re₂O₇), is added to the water, and the dissolution process is initiated with stirring.

-

Temperature Monitoring: The temperature of the solution is continuously monitored until it reaches a maximum or minimum and then stabilizes.

-

Calculation: The enthalpy of solution is calculated from the temperature change, the mass of the solution, the specific heat capacity of the solution, and the number of moles of the solute.

Isopiestic Method for Activity and Osmotic Coefficients

The isopiestic method is a highly accurate technique for determining the activity and osmotic coefficients of a solute in a solution by comparing its vapor pressure with that of a reference solution with known properties.[11]

General Protocol:

-

Apparatus: The isopiestic setup consists of a desiccator or a sealed chamber containing dishes for the sample and reference solutions, all placed on a block of a highly conductive material to ensure thermal equilibrium.[12]

-

Sample Preparation: A known mass of the perrhenic acid solution is placed in one dish, and a known mass of a reference electrolyte solution (e.g., NaCl or H₂SO₄) is placed in another.

-

Equilibration: The chamber is evacuated and placed in a constant-temperature bath. The solvent (water) evaporates from the solution with higher vapor pressure and condenses into the solution with lower vapor pressure until the vapor pressures of both solutions become equal (isopiestic). This process may take several days to weeks to reach equilibrium.

-

Mass Measurement: Once equilibrium is reached, the masses of the solutions are determined.

-

Calculation: The osmotic coefficients of the perrhenic acid solution are calculated from the molalities of the sample and reference solutions at isopiestic equilibrium and the known osmotic coefficients of the reference electrolyte. Activity coefficients can then be derived from the osmotic coefficients using the Gibbs-Duhem equation.

Mandatory Visualizations

Synthesis and Purification of Perrhenic Acid

The following diagram illustrates a common laboratory workflow for the synthesis of high-purity perrhenic acid from ammonium perrhenate using an ion-exchange method.

Experimental Workflow for Thermodynamic Property Determination

This diagram outlines the logical flow of experiments to determine the key thermodynamic properties of perrhenic acid solutions.

References

- 1. Perrhenic acid - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Perrhenic acid CAS#: 13768-11-1 [m.chemicalbook.com]

- 4. Perrhenic Acid (40-60% Re) | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. web.colby.edu [web.colby.edu]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. Exp. 9: Calorimetry and Hess’ Law – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Design, development, and instrumentation of isopiestic experimental setup - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering the Chemistry of Rhenium: The Discovery of Perrhenic Acid

The discovery of perrhenic acid is intrinsically linked to the identification of the element rhenium itself. This in-depth technical guide explores the historical context of this discovery, detailing the key scientists, the initial synthesis of perrhenic acid, and the early characterization of its properties.

The Dawn of a New Element: The Discovery of Rhenium

The journey to perrhenic acid began with the search for the then-undiscovered element 75, predicted by Dmitri Mendeleev's periodic table. In 1925, the German scientific team of Ida Noddack (née Tacke), Walter Noddack, and Otto Berg successfully identified this element.[1][2][3] They named it "Rhenium" in honor of the Rhine River, a significant landmark in Ida Noddack's home region.[2][3] Their groundbreaking discovery was announced in their 1925 paper, "Die Ekamangane" (The Eka-Manganeses).

Following the initial discovery, the Noddacks embarked on the arduous task of isolating a weighable amount of the new element. By 1926, they had successfully prepared the first gram of rhenium metal from 660 kilograms of molybdenite ore.[4] This achievement paved the way for an in-depth investigation into the chemical properties of rhenium and its compounds.

The First Synthesis of Perrhenic Acid

With a sample of isolated rhenium, the Noddacks delved into exploring its chemical reactivity. Their work, published in the years following the discovery, laid the foundation for our understanding of rhenium chemistry. While the exact date for the very first synthesis of perrhenic acid is not definitively cited in readily available literature, it is evident from their subsequent publications that they were the first to prepare and characterize it.

The Noddacks' 1929 paper, "Die Sauerstoffverbindungen des Rheniums" (The Oxygen Compounds of Rhenium), and their comprehensive 1933 book, "Das Rhenium," are the primary sources detailing the early chemistry of rhenium, including the formation of its oxides and the corresponding acid.

The initial synthesis of perrhenic acid was likely achieved through the oxidation of rhenium metal or its oxides. The Noddacks would have observed that rhenium metal dissolves in oxidizing acids, such as nitric acid, to yield a solution of perrhenic acid. Another key method, which remains a standard procedure, is the dissolution of rhenium(VII) oxide (Re₂O₇) in water. This oxide, a yellow crystalline solid, readily reacts with water to form the strong, colorless perrhenic acid (HReO₄).

Experimental Protocols

Method 1: Oxidation of Rhenium Metal

-

Reaction Setup: A small, precisely weighed sample of pure rhenium metal powder was placed in a glass reaction vessel, likely a flask or beaker.

-

Addition of Oxidizing Acid: Concentrated nitric acid (HNO₃) was carefully added to the reaction vessel.

-

Reaction Conditions: The mixture was likely gently heated to facilitate the dissolution of the metal. The reaction would have produced nitrogen oxides as byproducts.

-

Equation: 3Re + 7HNO₃ → 3HReO₄ + 7NO + 2H₂O

-

Isolation: After the complete dissolution of the rhenium metal, the excess nitric acid and water would have been carefully removed, possibly through gentle evaporation, to yield a concentrated solution of perrhenic acid.

Method 2: Dissolution of Rhenium(VII) Oxide

-

Preparation of Rhenium(VII) Oxide: Rhenium metal was heated in a stream of pure, dry oxygen to produce the volatile, yellow rhenium(VII) oxide (Re₂O₇).

-

Equation: 4Re + 7O₂ → 2Re₂O₇

-

Hydration: The collected rhenium(VII) oxide was then dissolved in a measured volume of distilled water.

-

Equation: Re₂O₇ + H₂O → 2HReO₄

-

Result: This process would have yielded a clear, colorless solution of perrhenic acid.

Early Characterization and Properties

The Noddacks' initial investigations would have focused on determining the fundamental properties of this newly synthesized acid. Their work would have established that perrhenic acid is a strong acid, analogous to perchloric acid. They would have also investigated the formation of its salts, the perrhenates, by reacting the acid with various metal hydroxides and carbonates.

Quantitative Data Summary

While specific quantitative data from the initial discovery is scarce in contemporary literature, the following table summarizes the key materials and expected yields based on stoichiometric calculations, which the Noddacks would have used to verify their findings.

| Reactant(s) | Reactant Mass (g) (Example) | Product | Theoretical Product Mass (g) |

| Rhenium (Re) | 1.00 | Perrhenic Acid (HReO₄) | 1.35 |

| Rhenium(VII) Oxide (Re₂O₇) | 1.00 | Perrhenic Acid (HReO₄) | 1.04 |

Logical Relationship of Discovery and Synthesis

The following diagram illustrates the logical progression from the discovery of the element rhenium to the synthesis and characterization of perrhenic acid.

Conclusion

The discovery of perrhenic acid was a direct and immediate consequence of the groundbreaking discovery of rhenium by Ida and Walter Noddack and Otto Berg. Their meticulous work not only added a new element to the periodic table but also rapidly expanded our knowledge of its chemical behavior, including the prompt synthesis and characterization of its most important acid. The experimental pathways they established for the creation of perrhenic acid remain fundamental to the chemistry of rhenium to this day.

References

Perrhenic Acid: A Comprehensive Technical Review of its Acidity and pKa

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of perrhenic acid (HReO₄). The document collates and presents quantitative data, details plausible experimental methodologies for the determination of its acid dissociation constant, and outlines the theoretical basis for its strong acidic character. Safety protocols for handling this corrosive compound are also summarized.

Executive Summary

Perrhenic acid is a strong inorganic acid, recognized as one of the most potent stable oxoacids. Its high acidity is a consequence of the high oxidation state of the central rhenium atom (+7) and the significant delocalization of the negative charge in its conjugate base, the perrhenate ion (ReO₄⁻). The experimentally accepted pKa value for perrhenic acid underscores its classification as a strong acid. This guide will explore the quantitative measures of its acidity, the methodologies for such determinations, and the underlying chemical principles.

Acidity and pKa Value of Perrhenic Acid

The strength of an acid is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic counterpart, the pKa value. A lower pKa value is indicative of a stronger acid. Perrhenic acid is characterized by a negative pKa, signifying its virtually complete dissociation in aqueous solution.

| Parameter | Value | Reference(s) |

| pKa | -1.25 | [1][2] |

| Chemical Formula | HReO₄ | [1][2] |

| Conjugate Base | Perrhenate (ReO₄⁻) | [1] |

| Appearance | Pale yellow solid or colorless/yellow aqueous solution | [1][3] |

| Molar Mass | 251.21 g/mol | [4] |

Experimental Protocols for pKa Determination

Methodology for Strong Acid pKa Determination using Non-Aqueous Solvents and Spectrophotometry

This hypothetical protocol is based on established methods for determining the pKa of strong acids.

Objective: To determine the pKa of perrhenic acid by spectrophotometric titration in a non-aqueous solvent.

Materials:

-

Perrhenic acid (HReO₄), 75-80% aqueous solution

-

Anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane)

-

A series of weakly basic indicators with known pKa values in the chosen solvent that overlap with the expected pKa of perrhenic acid.

-

A strong, non-nucleophilic base titrant (e.g., a solution of a tetraalkylammonium hydroxide in the chosen solvent).

-

UV-Vis Spectrophotometer

-

Inert atmosphere glovebox or Schlenk line

-

Calibrated pH meter with an electrode suitable for non-aqueous solvents (or a suitable reference electrode system).

Procedure:

-

Preparation of Solutions: All solutions must be prepared under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture, which can interfere with the measurements. The solvent must be rigorously dried and purified.

-

Indicator Selection: A set of indicators is chosen whose pKa ranges in the non-aqueous solvent bracket the expected pKa of perrhenic acid. The overlapping indicator method allows for the establishment of a continuous acidity scale.

-

Spectrophotometric Titration: a. A known concentration of perrhenic acid and a suitable indicator are dissolved in the anhydrous solvent in a sealed cuvette. b. The initial UV-Vis spectrum is recorded. c. Small aliquots of the strong base titrant are added incrementally. d. After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded.

-

Data Analysis: a. The changes in the absorbance at the wavelength maximum of the protonated and deprotonated forms of the indicator are monitored. b. The ratio of the concentrations of the deprotonated to protonated indicator ([In⁻]/[HIn]) is calculated from the absorbance data using the Beer-Lambert law. c. The Hammett acidity function (H₀) can be established for the solvent system using the overlapping indicators. d. The pKa of perrhenic acid is determined by relating its dissociation to the known pKa of the indicators and the measured spectral changes.

Theoretical Calculation of pKa

In addition to experimental methods, the pKa of strong acids can be estimated using quantum chemical calculations. These ab initio methods provide insights into the intrinsic acidity of a molecule.

Methodology Overview:

-

Computational Model: The calculation of pKa involves determining the Gibbs free energy change (ΔG) for the dissociation reaction in the solvent of interest. The "direct method" is a common approach.

-

Software and Level of Theory: High-level quantum chemistry software packages are used. The choice of the theoretical method (e.g., Density Functional Theory - DFT) and basis set is crucial for accuracy.

-

Solvation Model: The effect of the solvent is critical and is typically modeled using a continuum solvation model (e.g., SMD - Solvation Model based on Density). For higher accuracy, explicit solvent molecules can be included in the calculation.

-

pKa Calculation: The pKa is calculated from the Gibbs free energy of the acid, its conjugate base, and the solvated proton. The free energy of the solvated proton is often a calibrated parameter.

Visualizations

Dissociation of Perrhenic Acid

Caption: Dissociation of perrhenic acid in an aqueous solution.

Workflow for Theoretical pKa Calculation

Caption: A simplified workflow for the theoretical calculation of pKa.

Safety and Handling

Perrhenic acid is a corrosive material that can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors. Ensure adequate ventilation.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and reducing agents.

-

Spills: Neutralize spills with a suitable agent like sodium bicarbonate and absorb with an inert material.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment and adherence to all applicable safety regulations and institutional protocols.

References

An In-depth Technical Guide to the Solubility of Perrhenic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of perrhenic acid (HReO₄) in organic solvents. Due to a notable lack of precise quantitative solubility data in publicly available literature, this guide focuses on summarizing qualitative descriptions of solubility and presenting extensive data from solvent extraction studies, which serve as a strong indicator of perrhenic acid's affinity for various organic phases. Furthermore, a detailed, generalized experimental protocol for determining the solubility of perrhenic acid is provided to empower researchers to ascertain this critical parameter for their specific applications.

Introduction to Perrhenic Acid and its Solubility

Perrhenic acid is a strong oxoacid of rhenium, typically available as an aqueous solution.[1][2][3] Its properties, including its solubility, are of significant interest in various fields such as catalysis, materials science, and radiopharmaceuticals. The ability to dissolve perrhenic acid in organic media is crucial for homogeneous catalysis, synthesis of organometallic rhenium compounds, and for specific extraction and purification processes. While widely stated to be soluble in organic solvents, specific quantitative data remains elusive in scholarly articles and chemical databases.[4][5]

Qualitative Solubility of Perrhenic Acid

General chemical literature and supplier information consistently describe perrhenic acid as being "very soluble" or "highly soluble" in organic solvents.[4][5] This suggests a strong interaction between the perrhenic acid molecule and a variety of organic functional groups. However, these descriptions are qualitative and do not provide the specific concentration limits required for many research and development applications. The high solubility is likely attributable to the polar nature of the H-O-Re bonds, which can engage in hydrogen bonding and strong dipole-dipole interactions with polar organic solvents.

Perrhenic Acid Behavior in Solvent Extraction Systems

The most abundant source of quantitative data related to the interaction of perrhenic acid with organic solvents comes from the field of hydrometallurgy, specifically solvent extraction studies for the recovery of rhenium. In these systems, an aqueous solution containing perrhenate ions (ReO₄⁻) is brought into contact with an immiscible organic phase. The efficiency of the transfer of rhenium into the organic phase is a strong indicator of its solubility and affinity for that particular organic system.

These studies typically employ an extractant dissolved in a nonpolar organic diluent, such as kerosene. The data is often presented as a distribution ratio (D), which is the ratio of the concentration of rhenium in the organic phase to its concentration in the aqueous phase at equilibrium, or as an extraction efficiency percentage. High extraction efficiencies suggest that the perrhenic acid-extractant complex is highly soluble in the organic diluent.

The extraction process often involves the formation of an ion-pair between the perrhenate anion and a cationic extractant or a solvated complex with a neutral extractant. For example, with tributyl phosphate (TBP), the extraction is believed to proceed via the formation of a solvated complex, such as HReO₄·3TBP.[6][7][8] With amine-based extractants, the mechanism is typically an anion exchange.[9]

The following table summarizes key findings from various solvent extraction studies, providing insights into the types of organic systems that effectively solubilize perrhenic acid.

| Extractant System | Aqueous Phase | Key Findings | Extraction Efficiency (%) | Reference(s) |

| Tributyl Phosphate (TBP) in Kerosene | Acidic Leach Liquor | Maximum separation at high acid concentration. Quantitative extraction is achievable. | >99.6 | [10] |

| Tributyl Phosphate (TBP) in n-Dodecane | Hydrochloric Acid | Extraction proceeds via the formation of HReO₄·3TBP. | Not specified | [6] |

| Tributyl Phosphate (TBP) in Toluene | Sulfuric Acid (pH 1.0) | Effective extraction and subsequent stripping with hot water. | Not specified | [11] |

| Trialkylbenzylammonium Chloride (TABAC) in Kerosene | pH 2-7, Sulfuric or Hydrochloric Acid | Quantitative recovery is achieved over a wide pH and acid concentration range. | >99 | [9] |

| Trioctylamine (TOA) in Ionic Liquids | Hydrochloric Acid (pH 1) | High extraction efficiency is observed. | ~96 | [12] |

| Alamine 336 in an Ionic Liquid | Industrial Leach Solution | High recovery of rhenium was achieved. | 95 | [13][14] |

Experimental Protocol for Determining Perrhenic Acid Solubility

The following is a generalized protocol for determining the equilibrium solubility of perrhenic acid in a given organic solvent. This method is based on the "shake-flask" method, a widely accepted technique for solubility determination.[15]

Materials and Equipment

-

Perrhenic acid solution of known concentration

-

Anhydrous organic solvent of interest

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

A suitable analytical instrument for determining rhenium concentration (e.g., ICP-MS, ICP-OES, or a validated titration method)

-

Syringe filters (PTFE or other solvent-compatible material)

Experimental Workflow Diagram

Caption: Workflow for determining perrhenic acid solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

In a series of sealed vials, add an excess amount of the concentrated perrhenic acid solution to a known volume of the organic solvent. The presence of a visible excess of the acid phase ensures that saturation is reached.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is established when the concentration of perrhenic acid in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solid (or excess aqueous phase) to settle.

-

Carefully separate the saturated organic phase from the excess undissolved acid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials to pellet the undissolved material.

-

Filtration: Use a syringe fitted with a solvent-compatible filter to draw the supernatant. This is often the preferred method to ensure no solid particles are transferred.

-

-

-

Sample Preparation for Analysis:

-

Immediately after separation, accurately pipette a known volume of the saturated organic solution into a volumetric flask.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. The choice of dilution solvent will depend on the analytical technique being used.

-

-

Concentration Determination:

-

Analyze the concentration of rhenium in the diluted samples using a calibrated analytical method such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

-

Alternatively, for higher concentrations, a validated acid-base titration method could potentially be employed.

-

-

Calculation of Solubility:

-

Calculate the concentration of perrhenic acid in the original saturated organic solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Relationships in Perrhenic Acid Solubility

The solubility of perrhenic acid in an organic solvent is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing perrhenic acid solubility.

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. nist.gov [nist.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. The solvent extraction behavior of rhenium. Part II. The hydrochloric acid-tributyl phosphate system (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Solvent extraction of rhenium(vii) from aqueous solution using an ionic liquid system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

Elemental Molar Mass

An in-depth analysis of the molar mass of perrhenic acid (HReO₄) is crucial for researchers, scientists, and professionals in drug development where precise stoichiometry and concentration calculations are paramount. This guide provides a detailed breakdown of the molar mass calculation for HReO₄.

The molar mass of any compound is the sum of the molar masses of its constituent elements, considering the number of atoms of each element present in the formula. The molar masses of Hydrogen (H), Rhenium (Re), and Oxygen (O) are foundational to this calculation.

| Element | Symbol | No. of Atoms | Molar Mass ( g/mol ) | Total Contribution ( g/mol ) |

| Hydrogen | H | 1 | 1.008 | 1.008 |

| Rhenium | Re | 1 | 186.207[1][2][3][4] | 186.207 |

| Oxygen | O | 4 | 16.00[5][6][7] | 64.00 |

| Total | HReO₄ | 251.215 |

Calculation of HReO₄ Molar Mass

The molar mass of perrhenic acid is calculated as follows:

-

Molar Mass of H: The atomic weight of hydrogen is approximately 1.008 g/mol .[8][9][10]

-

Molar Mass of Re: The atomic weight of rhenium is 186.207 g/mol .[1][2][3][4]

-

Molar Mass of O: The atomic weight of oxygen is approximately 16.00 g/mol .[5][6][7] Since there are four oxygen atoms in the formula, the total contribution from oxygen is 4 x 16.00 = 64.00 g/mol .

Summing these values gives the molar mass of HReO₄:

1.008 g/mol (H) + 186.207 g/mol (Re) + 64.00 g/mol (O₄) = 251.215 g/mol

This calculated value is essential for accurate preparation of solutions and in stoichiometric calculations for chemical reactions involving perrhenic acid.